

# Application Note & Protocol: Quantification of Tizoxanide in Human Plasma by UPLC-MS/MS

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## Compound of Interest

Compound Name: Tizoxanide-d4

Cat. No.: B565610

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## Introduction

Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug that is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide.[1] Tizoxanide is the primary circulating and pharmacologically active species, making its accurate quantification in human plasma essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3] This application note provides a detailed protocol for the sensitive and selective quantification of tizoxanide in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method described herein is intended for researchers, scientists, and drug development professionals.

## Principle

This method employs protein precipitation for the extraction of tizoxanide and an internal standard (IS) from human plasma. The separated analytes are then quantified using a UPLC-MS/MS system in negative electrospray ionization (ESI) mode with selected reaction monitoring (SRM).

## Materials and Reagents

- Tizoxanide reference standard (≥98% purity)

- Niclosamide (Internal Standard, IS) ( $\geq 98\%$  purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Human plasma (with anticoagulant, e.g., K2-EDTA)
- Ultrapure water

## Equipment

- UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
- Tandem mass spectrometer (e.g., Sciex API 5500 or equivalent)
- Analytical balance
- Microcentrifuge
- Pipettes and tips
- Vortex mixer
- Autosampler vials

## Experimental Protocols

### Standard and Quality Control (QC) Stock Solution Preparation

- Tizoxanide Stock Solution (1 mg/mL): Accurately weigh 10 mg of tizoxanide reference standard and dissolve in 10 mL of methanol.

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of niclosamide and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare serial dilutions of the tizoxanide stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
- QC Working Solutions: Prepare separate dilutions from the tizoxanide stock solution for high, medium, and low QC samples.

## Sample Preparation

- Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
- Add 50 µL of human plasma to the appropriate tubes.
- Spike 5 µL of the appropriate tizoxanide working standard or QC working solution into the plasma. For blank samples, add 5 µL of 50:50 acetonitrile:water.
- Add 10 µL of the internal standard working solution (e.g., 10 µg/mL niclosamide in methanol) to all tubes except the blank.
- Vortex briefly.
- Add 200 µL of acetonitrile to each tube to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to autosampler vials.
- Inject 2-5 µL into the UPLC-MS/MS system.

## UPLC-MS/MS Conditions

### UPLC Parameters

Parameter	Value
Column	Acquity UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 50 mm or equivalent
Mobile Phase A	10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.4 mL/min
Injection Volume	2 $\mu$ L
Column Temperature	40°C
Autosampler Temp.	15°C
Gradient	40% B to 95% B over 2.5 min, hold for 1 min, return to initial

#### Mass Spectrometer Parameters

Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI-)
SRM Transitions	Tizoxanide: m/z 264 $\rightarrow$ 217
Niclosamide (IS): m/z 325 $\rightarrow$ 171	
Collision Energy	Optimized for specific instrument
Dwell Time	100 ms
Source Temperature	500°C
IonSpray Voltage	-4500 V

## Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.[\[4\]](#)[\[5\]](#)

## Data Presentation

Table 1: Calibration Curve Parameters

Analyte	Linear Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )	Weighting
Tizoxanide	0.1 - 10	≥ 0.995	1/x <sup>2</sup>

Table 2: Precision and Accuracy

QC Level	Nominal Conc. (µg/mL)	Intra-day Precision (%CV) (n=5)	Inter-day Precision (%CV) (n=15)	Intra-day Accuracy (%Bias)	Inter-day Accuracy (%Bias)
LLOQ	0.1	≤ 20%	≤ 20%	± 20%	± 20%
Low	0.3	≤ 15%	≤ 15%	± 15%	± 15%
Medium	3.0	≤ 15%	≤ 15%	± 15%	± 15%
High	8.0	≤ 15%	≤ 15%	± 15%	± 15%

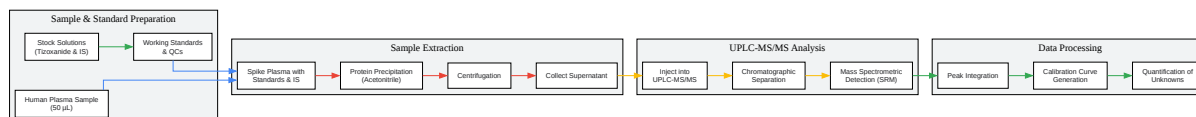
Table 3: Recovery and Matrix Effect

QC Level	Analyte Recovery (%)	IS Recovery (%)	Matrix Effect (%)
Low	85 - 115%	85 - 115%	85 - 115%
High	85 - 115%	85 - 115%	85 - 115%

Table 4: Stability

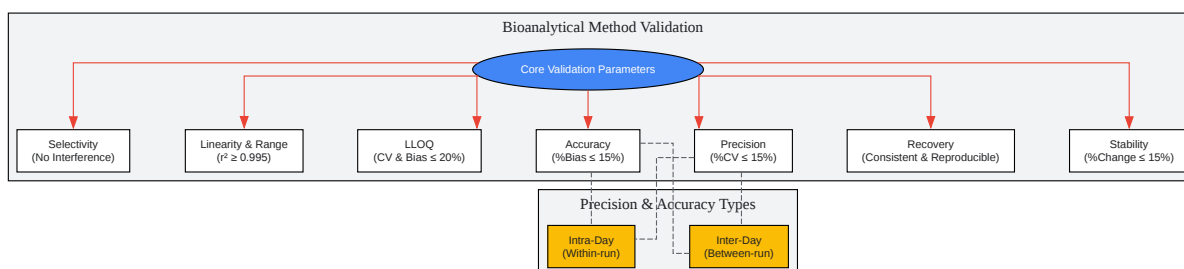
Stability Condition	Duration	Temperature	% Change from Nominal
Freeze-Thaw (3 cycles)	3 cycles	-70°C	≤ 15%
Short-term (bench-top)	8 hours	Room Temp.	≤ 15%
Long-term	30 days	-70°C	≤ 15%
Post-preparative (in autosampler)	24 hours	15°C	≤ 15%

## Visualizations



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Caption: Experimental workflow for Tizoxanide quantification.



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Caption: Key parameters for bioanalytical method validation.

## Conclusion

The UPLC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of tizoxanide in human plasma. The validation results demonstrate that the method is accurate, precise, and suitable for supporting clinical and preclinical pharmacokinetic studies of nitazoxanide.

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## References

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